N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]pyrazine-2-carboxamide
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Overview
Description
N’-(2,3,4-TRIMETHOXYBENZYLIDENE)-2-PYRAZINECARBOHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a pyrazinecarbohydrazide moiety linked to a trimethoxybenzylidene group, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3,4-TRIMETHOXYBENZYLIDENE)-2-PYRAZINECARBOHYDRAZIDE typically involves the condensation reaction between 2,3,4-trimethoxybenzaldehyde and 2-pyrazinecarbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for N’-(2,3,4-TRIMETHOXYBENZYLIDENE)-2-PYRAZINECARBOHYDRAZIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3,4-TRIMETHOXYBENZYLIDENE)-2-PYRAZINECARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N’-(2,3,4-TRIMETHOXYBENZYLIDENE)-2-PYRAZINECARBOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(2,3,4-TRIMETHOXYBENZYLIDENE)-2-PYRAZINECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N’-(2,3,4-TRIMETHOXYBENZYLIDENE)-2-FUROHYDRAZIDE
- N’-(2,3,4-TRIMETHOXYBENZYLIDENE)-1H-BENZIMIDAZOLE-6-CARBOHYDRAZIDE
Uniqueness
N’-(2,3,4-TRIMETHOXYBENZYLIDENE)-2-PYRAZINECARBOHYDRAZIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
304908-32-5 |
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Molecular Formula |
C15H16N4O4 |
Molecular Weight |
316.31 g/mol |
IUPAC Name |
N-[(Z)-(2,3,4-trimethoxyphenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H16N4O4/c1-21-12-5-4-10(13(22-2)14(12)23-3)8-18-19-15(20)11-9-16-6-7-17-11/h4-9H,1-3H3,(H,19,20)/b18-8- |
InChI Key |
SQWXVIKYOSZLPF-LSCVHKIXSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N\NC(=O)C2=NC=CN=C2)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NNC(=O)C2=NC=CN=C2)OC)OC |
Origin of Product |
United States |
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